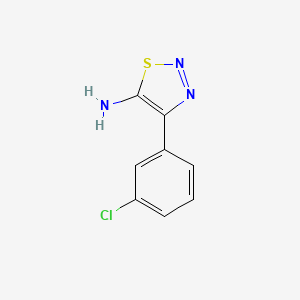

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Beschreibung

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound featuring a five-membered thiadiazole ring (1,2,3-thiadiazole) substituted with a 3-chlorophenyl group at position 4 and an amine group at position 3. It is synthesized via cyclization reactions involving thiosemicarbazides or via condensation with aldehydes, as evidenced by related methodologies . Its CAS Registry Number is 1539779-80-0, with a purity of 98% in commercial samples .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQVATDPFJLGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(SN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like acetylcholinesterase and proteins involved in oxidative phosphorylation. These targets play crucial roles in nerve signal transmission and energy production, respectively.

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby modulating their function.

Biochemical Pathways

Similar compounds have been reported to affect pathways related to oxidative stress and nerve signal transmission.

Biochemische Analyse

Biochemical Properties

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The interaction with ATP synthase can inhibit its function, leading to a decrease in ATP production. Additionally, this compound can bind to other biomolecules, such as mitochondrial proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by disrupting mitochondrial activity, leading to changes in cell signaling pathways and gene expression. For instance, the inhibition of ATP synthase by this compound results in reduced ATP levels, which can affect cellular metabolism and energy-dependent processes. Additionally, this compound has been observed to induce oxidative stress, leading to alterations in gene expression and activation of stress response pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of ATP synthase, which reduces ATP production and disrupts cellular energy balance. This compound also acts as a protonophore, uncoupling the proton gradient across the mitochondrial membrane, further impairing ATP synthesis. Additionally, this compound can induce changes in gene expression by activating stress response pathways and modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, the compound may cause acute disruptions in mitochondrial function and ATP production. Over time, prolonged exposure to this compound can lead to more pronounced effects, such as increased oxidative stress and cellular damage. The stability and degradation of this compound in experimental conditions are also important factors, as they can influence the observed effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism and energy production. At higher doses, this compound can induce significant toxic effects, including oxidative stress, mitochondrial dysfunction, and cellular apoptosis. These dose-dependent effects highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to mitochondrial function and energy production. This compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to disruptions in ATP synthesis and metabolic flux. Additionally, this compound can affect the levels of various metabolites, further influencing cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. This compound can be transported across cellular membranes and accumulate in mitochondria, where it exerts its primary effects. The interaction with transporters and binding proteins can influence the localization and accumulation of this compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with mitochondrial proteins and enzymes. This localization is crucial for its role in disrupting mitochondrial function and energy production. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments within the mitochondria, further influencing its activity and function.

Biologische Aktivität

Overview

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound characterized by a thiadiazole ring substituted with a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data from various studies.

- Molecular Formula : C8H6ClN3S

- Molecular Weight : 211.67 g/mol

- Structure : Contains a five-membered ring with nitrogen and sulfur atoms, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against a range of pathogens. It disrupts cellular functions leading to cell death.

- Anticancer Activity : Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Properties

Research highlights the compound's effectiveness against various bacteria and fungi. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate |

The mode of action involves disrupting the integrity of microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole derivatives:

| Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.10 | |

| HepG2 (Liver Cancer) | 5.36 | |

| NCI-H (Lung Cancer) | 2.32 |

The cytotoxic effects are linked to the compound's ability to induce apoptosis and inhibit tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties are evidenced by a decrease in inflammatory markers in vitro:

| Inflammatory Marker | Effect | Reference |

|---|---|---|

| TNF-alpha | Decreased | |

| IL-6 | Decreased |

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of thiadiazoles exhibited antiviral properties against tobacco mosaic virus (TMV), with significant curative rates observed .

- In Vivo Studies : Another investigation into the in vivo efficacy showed that certain derivatives could effectively target tumor cells in mice models, indicating their potential for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomers and Substituted Derivatives

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine

- Structure : Differs in the position of the chlorine atom (para instead of meta on the phenyl ring).

- Synthesis : Similar routes to the target compound, with a reported purity of 98% (CAS: 388088-77-5) .

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

- Structure : Contains a 1,3,4-thiadiazole core instead of 1,2,3-thiadiazole.

- Biological Activity: 1,3,4-Thiadiazoles are known for broad-spectrum bioactivity, including insecticidal and fungicidal effects .

- Synthesis : Prepared via cyclization of thiosemicarbazides with POCl₃, yielding 74% for N-(4-chlorophenyl) derivatives .

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Functional Group Variations

Schiff Base Derivatives

- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

- Structure : Incorporates a benzylidene group via condensation with 4-chlorobenzaldehyde.

- Activity : Schiff bases enhance π-π stacking and hydrogen bonding, improving antifungal and anticancer activities .

Trifluoromethyl-Substituted Analogues

Thiadiazole vs. Triazole and Oxadiazole Derivatives

Triazole-Thiones

- Example : 5-(3-Chlorophenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- Activity : The thione group (-SH) enhances metal chelation, useful in antimicrobial agents.

Oxadiazole Hybrids

Antimicrobial and Antifungal Effects

- 1,3,4-Thiadiazoles : Derivatives like 5-(3-phenylpropyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine show moderate antifungal activity (e.g., against Candida albicans) due to the thiadiazole ring’s electron-deficient nature .

- 1,2,3-Thiadiazoles : The target compound’s meta-chloro substitution may hinder membrane penetration compared to para-substituted analogues, reducing potency .

Anticancer Potential

- Schiff Base Derivatives : Compounds such as 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine exhibit IC₅₀ values as low as 1.28 µg/mL against breast cancer (MCF7) cells .

- Triazole-Triazolamine Hybrids : N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine shows selective cytotoxicity via kinase inhibition .

Vorbereitungsmethoden

Cyclization of Hydrazones Using Thionyl Chloride

One common method involves the preparation of hydrazones from the corresponding ketones and hydrazine derivatives, followed by cyclization with thionyl chloride to form the thiadiazole ring.

- Procedure: A mixture of 3-chlorophenyl ketone (e.g., 3-chlorophenylacetophenone analog) and ethyl hydrazine carboxylate is refluxed in chloroform with catalytic hydrochloric acid to form the hydrazone intermediate.

- The hydrazone is then treated with excess thionyl chloride at low temperature (0 °C) and stirred overnight at room temperature.

- The reaction mixture is evaporated under vacuum, and the crude product is washed and recrystallized to obtain the pure 1,2,3-thiadiazole derivative.

This method yields fine powders of 1,2,3-thiadiazoles with good purity and yields.

Solid-Phase Reaction Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

Another efficient method involves the reaction of thiosemicarbazide with a substituted carboxylic acid (3-chlorobenzoic acid for the 3-chlorophenyl substituent) and phosphorus pentachloride:

- Procedure: In a dry reaction vessel, stoichiometric amounts of thiosemicarbazide, 3-chlorobenzoic acid, and phosphorus pentachloride are ground at room temperature until complete reaction.

- The crude product is treated with alkaline solution to adjust the pH to 8–8.2.

- The mixture is filtered, and the filter cake is dried and recrystallized to yield this compound.

- This method is noted for its simplicity, mild conditions, high yield (>91%), and low toxicity of reagents.

Cyclization of Potassium Dithiocarbazate Intermediates

Starting from 3-chlorobenzoic acid, the compound can be synthesized via:

- Conversion of 3-chlorobenzoic acid to its methyl ester.

- Reaction with hydrazine hydrate to form hydrazide.

- Treatment with potassium hydroxide and carbon disulfide to form potassium dithiocarbazate salt.

- Acidic cyclization at low temperature to yield the thiadiazole ring.

- Subsequent purification yields the target thiadiazole amine.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

- The solid-phase method using thiosemicarbazide, carboxylic acid, and phosphorus pentachloride stands out for its operational simplicity and high yield (>91%). It avoids the use of harsh reflux conditions and toxic reagents, making it suitable for scale-up and industrial applications.

- The hydrazone cyclization method with thionyl chloride is a classical approach widely used for 1,2,3-thiadiazoles but involves handling corrosive reagents and longer reaction times.

- The potassium dithiocarbazate pathway provides a versatile route for thiadiazole synthesis with good control over substitution patterns but requires multiple steps and careful purification.

- The choice of method depends on available starting materials, desired purity, scale, and safety considerations.

Q & A

Q. What are the common synthetic routes for 4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine?

The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives can be prepared by reacting hydrazide precursors with potassium thiocyanate under acidic conditions (e.g., concentrated sulfuric acid), followed by cyclocondensation. Adjustments in reagents, such as using iodine in potassium iodide or POCl₃ under reflux (90°C), influence reaction efficiency and purity . Optimization of reaction time (3–6 hours) and pH control during precipitation (pH 8–9) are critical for yield improvement.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX for structure solution and refinement. Anisotropic displacement parameters are visualized using ORTEP .

- Mass spectrometry (ESI-TOF) confirms molecular weight, while elemental analysis validates purity.

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Store separately from oxidizers and heat sources (P210 compliance) .

- Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing of thiadiazole derivatives?

Graph set analysis (e.g., Etter’s formalism) reveals directional hydrogen bonds (e.g., N–H···N/S) that stabilize supramolecular architectures. For example, intermolecular N–H···S interactions in thiadiazoles can form cyclic dimers (R₂²(8) motifs), affecting solubility and melting points. Computational tools like Mercury (CCDC) aid in visualizing these networks .

Q. How do reaction conditions (e.g., cyclizing agents) lead to contradictions in product yields?

Comparative studies show POCl₃ yields higher regioselectivity for thiadiazole formation compared to iodine/KI, but it requires stringent anhydrous conditions. Contradictions in yields (e.g., 60% vs. 75%) may arise from side reactions (e.g., oxidation of thiol intermediates) or incomplete cyclization. Kinetic studies (TLC monitoring) and DFT calculations can identify rate-limiting steps .

Q. What are best practices for refining crystal structures using SHELX software?

- Use SHELXL for least-squares refinement: Start with isotropic thermal parameters, then switch to anisotropic for non-H atoms.

- Validate hydrogen positions via riding models or differential Fourier maps.

- Employ SHELXD for phase problem resolution in twinned crystals. Cross-validate with PLATON to check for missed symmetry .

Q. How to design biological activity assays for thiadiazole derivatives?

- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Stress-related pathways : For neuroactive compounds, use rodent models (e.g., forced swim test) and measure cortisol levels via ELISA. Structural analogs with 3-chlorophenyl groups show enhanced blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.